chemical structure and physical properties of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione
chemical structure and physical properties of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione
An In-depth Technical Guide on 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione, a heterocyclic compound based on the isocyanuric acid core. While direct experimental data for this specific molecule is limited, this document synthesizes information on the parent triazinane-trione ring system and analogous substituted derivatives to project its physicochemical properties, spectroscopic characteristics, and potential synthetic pathways. The guide is designed to offer researchers and drug development professionals a foundational understanding of this compound, highlighting the influence of its N-cyclohexyl and N-methyl substituents on the core structure. All discussions are grounded in established chemical principles and supported by references to authoritative literature and databases.
Introduction and Overview
The 1,3,5-triazinane-2,4,6-trione skeleton, commonly known as isocyanuric acid, is a stable, six-membered heterocyclic ring. This core structure is of significant interest across various industries, serving as a precursor for disinfectants, herbicides, and crosslinking agents in polymer chemistry.[1][2][3] Its derivatives are valued for their thermal stability and diverse reactivity.
1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione (C₁₀H₁₅N₃O₃) is a specific derivative where two of the three nitrogen atoms of the isocyanuric acid ring are substituted with a cyclohexyl and a methyl group, respectively.[4][5] This substitution breaks the symmetry of the parent molecule, leading to distinct physicochemical and pharmacological properties. The introduction of a bulky, lipophilic cyclohexyl group alongside a smaller methyl group is expected to significantly influence the molecule's solubility, melting point, and interactions with biological targets.
This guide will first detail the chemical structure and then present a table of predicted and known physicochemical properties. Following this, a discussion on expected spectroscopic signatures (NMR, IR) will be provided. Finally, a plausible synthetic methodology is outlined, based on established procedures for N-alkylation of the triazinane-trione core.
Chemical Structure and Isomerism
The foundational structure is the 1,3,5-triazinane-2,4,6-trione ring. This ring exists in a keto-enol tautomerism, with the tri-keto form (isocyanuric acid) being the predominant and more stable tautomer. The compound of interest is a disubstituted derivative of this keto form.
The key structural features are:
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A planar, six-membered triazine ring composed of alternating nitrogen and carbonyl carbon atoms.
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An N-cyclohexyl group at the N1 position, introducing significant steric bulk and lipophilicity.
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An N-methyl group at the N3 position, a small alkyl substituent.
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A remaining N-H proton at the N5 position, which retains acidic character and can participate in hydrogen bonding.
Below is a 2D representation of the molecule and a Graphviz diagram illustrating its core components.
Caption: Chemical structure of the target molecule.
Physicochemical Properties
Direct experimental data for 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione is not widely published. However, based on its structure and data from public chemical databases, we can summarize its key properties. The presence of the bulky, non-polar cyclohexyl group is expected to decrease water solubility and increase its affinity for organic solvents compared to the parent isocyanuric acid.
| Property | Value / Predicted Value | Reference |
| Molecular Formula | C₁₀H₁₅N₃O₃ | [4][5] |
| Molecular Weight | 225.24 g/mol | [5] |
| CAS Number | 30243-77-7 | [5] |
| Appearance | Predicted: White to off-white crystalline solid | General property of similar compounds |
| Melting Point | Not available. Expected to be higher than related liquid triazines due to the N-H bond allowing for hydrogen bonding, but lower than the parent isocyanuric acid which sublimes at >320 °C. | Inferred |
| Solubility | Predicted: Low solubility in water; Soluble in polar organic solvents like DMSO, DMF, and alcohols. | Inferred from structure |
| XlogP (Predicted) | 1.0 | [4] |
| Hydrogen Bond Donor Count | 1 (from the N-H group) | [4] |
| Hydrogen Bond Acceptor Count | 3 (from the carbonyl oxygens) | [4] |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is crucial for the structural elucidation and verification of synthetic products. The predicted spectroscopic features for this compound are as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex.
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N-H Proton: A broad singlet, typically in the range of 8-11 ppm, corresponding to the proton on N5. Its chemical shift would be sensitive to solvent and concentration.
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Cyclohexyl Protons: A series of complex multiplets between 1.0 and 4.0 ppm. The proton on the carbon attached to N1 will be the most downfield-shifted.
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Methyl Protons: A sharp singlet around 3.0-3.5 ppm corresponding to the three protons of the N-methyl group.
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¹³C NMR:
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Carbonyl Carbons: Three distinct signals are expected in the range of 148-165 ppm for the three non-equivalent carbonyl carbons (C2, C4, C6).
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Cyclohexyl Carbons: Multiple signals expected in the aliphatic region (20-60 ppm).
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Methyl Carbon: A single signal around 25-35 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum would be dominated by the vibrations of the carbonyl groups and the N-H bond.
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N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹, characteristic of N-H stretching in the solid state (due to hydrogen bonding).
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C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the cyclohexyl and methyl groups.
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C=O Stretch: One or more strong, sharp absorption bands between 1650 and 1750 cm⁻¹. The asymmetry of the molecule may lead to the resolution of distinct carbonyl peaks.
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C-N Stretch: Absorptions in the fingerprint region, typically between 1200 and 1400 cm⁻¹.[6]
Synthesis Methodology
The synthesis of N-substituted 1,3,5-triazinane-2,4,6-triones typically proceeds via the nucleophilic substitution of cyanuric chloride or by direct alkylation of isocyanuric acid.[7][8] A plausible and controllable route to synthesize 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione would involve a stepwise alkylation of isocyanuric acid.
The differential reactivity of the N-H protons allows for sequential substitution. The first N-H is the most acidic, and the acidity decreases with each substitution.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis workflow.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Methyl-1,3,5-triazinane-2,4,6-trione
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Reaction Setup: To a solution of isocyanuric acid (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.1 equivalents) as a mild base.
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Reagent Addition: Slowly add methyl iodide (1 equivalent) to the suspension at room temperature.
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Reaction: Stir the mixture at 40-50 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After completion, pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
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Purification: Recrystallize the crude product from ethanol or isopropanol to yield pure 1-methyl-1,3,5-triazinane-2,4,6-trione.
Step 2: Synthesis of 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione
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Reaction Setup: Dissolve the 1-methyl intermediate (1 equivalent) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
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Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Allow the mixture to stir until hydrogen evolution ceases. Causality: A stronger base like NaH is required to deprotonate the less acidic N-H of the mono-substituted intermediate.
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Reagent Addition: Add cyclohexyl bromide (1.1 equivalents) dropwise to the reaction mixture.
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Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C for 8-12 hours, monitoring by TLC.
-
Workup: Cool the mixture and carefully quench with methanol followed by water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain the final compound.
Potential Applications and Future Directions
Derivatives of isocyanuric acid have a wide range of applications, from materials science to agriculture.[1] In the context of drug development, the triazinane-trione scaffold can be explored for various therapeutic areas. The introduction of lipophilic (cyclohexyl) and small alkyl (methyl) groups can modulate a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
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Scaffold for Medicinal Chemistry: This molecule could serve as a starting point for creating libraries of compounds for screening against various biological targets. The remaining N-H group provides a handle for further functionalization.
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Enzyme Inhibition: The carbonyl groups and the N-H moiety can act as hydrogen bond donors and acceptors, making the scaffold suitable for targeting enzyme active sites. For instance, related triazine structures have been investigated as inhibitors for bacterial enzymes like MurF.[9]
Future research should focus on the successful synthesis and full experimental characterization of this compound. Subsequent biological screening could unveil potential applications in pharmacology and drug discovery.
References
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Vertex AI Search. (2025, March 11). Cyanuric Acid: The Unsung Hero in Water Treatment, Plastics, and Beyond.[1]
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National Toxicology Program. (1996). Nomination Background: Isocyanuric acid (CASRN: 108-80-5).[2]
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Trouble Free Pool. (2023, April 15). cyanuric acid vs Isocyanuric acid.[3]
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Benchchem. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-(4-hydroxycyclohexyl)-3-methyl-.[10]
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PubChemLite. 1,3,5-triazine-2,4,6(1h,3h,5h)-trione, 1-cyclohexyl-3-methyl- (C10H15N3O3).[4]
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MDPI. (2020, November 23). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties.[6]
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ResearchGate. (2025, October 15). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties.[11]
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NIST. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-.[12]
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LGC Standards. 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione.[5]
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DTIC. SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES.[13]
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ResearchGate. Cyanuric and Isocyanuric Acids.[14]
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MDPI. (2006, January 31). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.[7]
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Semantic Scholar. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines.[15]
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Benchchem. Spectroscopic Profile of 2,4,6-Tribromo-1,3,5-triazine: A Technical Guide.[16]
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LOCKSS. (2009, November 6). THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS.[9]
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Academia.edu. (2006). A study of the physico-chemical properties of 1,3,5-trihydroxy-1,3,5-triazin-2,4,6[1H,3H,5H]-trione.[17]
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PubMed. (2006, January 31). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines.[8]
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